8-Amino-1-naphthol

Descripción general

Descripción

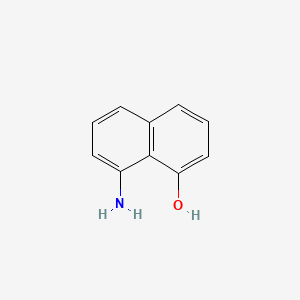

8-Amino-1-naphthol is an organic compound with the molecular formula C10H9NO. It is a derivative of naphthalene, characterized by the presence of an amino group at the 8th position and a hydroxyl group at the 1st position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mecanismo De Acción

Target of Action

It is known that this compound is used in the synthesis of various polymers , suggesting that it may interact with a wide range of molecular targets.

Mode of Action

It has been reported that this compound can undergo chemical oxidative polymerization . This process involves the oxidation of 8-Amino-1-naphthol, leading to the formation of a polymer .

Biochemical Pathways

It is known that this compound can participate in the oxidative polymerization process , which could potentially affect various biochemical pathways related to polymer synthesis and degradation.

Result of Action

It has been reported that this compound can participate in the formation of polymers , suggesting that it may have a role in the synthesis of these complex molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its photophysical properties have been studied in different micellar environments . These studies suggest that the fluorescence intensity of this compound can be enhanced in the presence of micelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-1-naphthol typically involves the reduction of 8-nitro-1-naphthol. This reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid. The reaction conditions generally include heating the mixture to facilitate the reduction process.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 8-nitro-1-naphthol using a palladium catalyst under hydrogen gas. This method ensures a higher yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 8-Amino-1-naphthol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be further reduced to form various amine derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted naphthalene derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted naphthalene derivatives with various functional groups.

Aplicaciones Científicas De Investigación

8-Amino-1-naphthol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in various biochemical assays.

Industry: this compound is used in the production of antioxidants, corrosion inhibitors, and other industrial chemicals.

Comparación Con Compuestos Similares

1-Amino-2-naphthol: Similar structure but with the amino group at the 1st position and hydroxyl group at the 2nd position.

2-Amino-1-naphthol: Similar structure but with the amino group at the 2nd position and hydroxyl group at the 1st position.

5-Amino-1-naphthol: Similar structure but with the amino group at the 5th position and hydroxyl group at the 1st position.

Uniqueness: 8-Amino-1-naphthol is unique due to the specific positioning of the amino and hydroxyl groups, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with other isomers.

Actividad Biológica

8-Amino-1-naphthol, a derivative of naphthalene, exhibits a range of biological activities that make it a compound of interest in medicinal chemistry and pharmacology. This article explores its biological properties, including antibacterial, antiviral, and antioxidant activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by an amino group attached to the naphthalene ring system. Its structure can be represented as follows:

This compound is known for its ability to participate in various chemical reactions due to the presence of both amino and hydroxyl functional groups.

Antibacterial Activity

Research has demonstrated that this compound derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of amidoalkyl naphthols against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae . Notably, certain derivatives showed comparable or superior activity to gentamicin, a commonly used antibiotic .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 20 | |

| Derivative A | Klebsiella pneumoniae | 18 | |

| Derivative B | Bacillus subtilis | 22 |

Antiviral Activity

In addition to antibacterial effects, this compound has shown potential antiviral activity. Research indicates that certain derivatives can inhibit HIV replication by affecting reverse transcriptase activity. This highlights the compound's potential as a therapeutic agent in treating viral infections, particularly HIV .

Case Study: Inhibition of HIV Replication

A study conducted in 1990 explored the effects of naphthalenesulfonic acid derivatives on HIV-1 induced cytopathogenesis. The results indicated that specific derivatives of this compound significantly inhibited HIV replication, suggesting a promising avenue for further research into antiviral applications .

Antioxidant Activity

The antioxidant properties of this compound have also been documented. It has been found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. This property is attributed to the compound's ability to donate electrons and stabilize free radicals .

Table 2: Antioxidant Activity Assessment

The biological activities of this compound can be attributed to its ability to interact with various biological targets. For instance, its antibacterial mechanism may involve the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. In terms of antiviral action, it may inhibit viral enzymes crucial for replication.

Propiedades

IUPAC Name |

8-aminonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNPDEGBVWDHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182581 | |

| Record name | 1-Naphthol, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2834-91-5 | |

| Record name | 8-Aminonaphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC7552 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthol, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-AMINONAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1D4JGJ4F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 8-amino-1-naphthol-3,6-disulfonic acid be used to determine nitrite levels?

A1: this compound-5-sulfonic acid can act as a self-coupling diazotizing reagent for nitrite determination. []

Q2: Can this compound-3,6-disulfonic acid be used for boron detection?

A2: Yes, this compound-3,6-disulfonic acid (H-acid), when combined with salicylaldehyde, forms Azomethine-H, a chromogenic reagent for boron detection. This method has been employed in automated systems for monitoring boron levels in various samples. [, ] A similar method utilizes 5-fluorosalicylaldehyde instead of salicylaldehyde for enhanced sensitivity in boron detection. []

Q3: How can this compound-3,6-disulfonic acid be used to quantify aniline in complex mixtures?

A3: Aniline can be extracted and subsequently coupled with this compound-3,6-disulfonic acid for colorimetric determination. This method allows for the specific quantification of aniline, even in the presence of other compounds like 4-aminophenol. []

Q4: What analytical techniques are employed in studying this compound-3,6-disulfonic acid?

A4: Several techniques are used, including UV-Vis spectrophotometry to monitor reaction kinetics and product formation, [, ] high-performance liquid chromatography (HPLC) for separating and identifying impurities in this compound-3,6-disulfonic acid, [] and energy-dispersive X-ray (EDX) analysis for characterizing synthesized products incorporating this compound-3,6-disulfonic acid. []

Q5: What is this compound-3,6-disulfonic acid (H-acid) commonly used for in synthesis?

A5: H-acid is a key component in the synthesis of various azo dyes. For instance, it reacts with tetra-azotized benzidine to produce Direct Blue 6. It's also used sequentially with G acid (2-naphthol-6,8-disulfonic acid dipotassium salt) and phenol, followed by esterification with p-toluenesulfonyl chloride, to yield Acid Red 114. []

Q6: Can this compound-3,6-disulfonic acid be used to create antimicrobial dyes?

A6: Yes, this compound-3,6-disulfonic acid has been successfully used to synthesize antimicrobial acid dyes. These dyes, when applied to nylon fabrics, demonstrate excellent antimicrobial activity even after multiple washes. []

Q7: What are the limitations of using this compound-3,6-disulfonic acid based dyes on nylon fabrics?

A7: While nylon fabrics dyed with this compound-3,6-disulfonic acid based dyes demonstrate good washing and crocking fastness, they exhibit poor lightfastness. []

Q8: Can this compound-3,6-disulfonic acid form complexes with metal ions?

A8: Yes, it acts as a ligand, forming complexes with various metal ions like nickel(II), copper(II), zinc(II), palladium(II), and cadmium(II). These complexes have been studied for their stability constants and equilibrium reactions in solution. [, ]

Q9: Does this compound-3,6-disulfonic acid have applications in histochemistry?

A9: Yes, it is used as a coupling agent in histochemical staining techniques. It helps differentiate anterior pituitary cell types by reacting with aromatic amino acids in acidophile cells. [] It can be used in conjunction with naphthanil diazo blue B for selective staining of histidine in tissues. []

Q10: Has this compound-3,6-disulfonic acid been used in environmental monitoring?

A10: Yes, a macroporous amination resin's adsorption capacity for this compound-3,6-disulfonic acid has been investigated. [] Its wet oxidation rate has also been studied in an autoclave at 140 °C and 4.5 MPa to understand its degradation behavior. []

Q11: Are there electrochemical applications for this compound-3,6-disulfonic acid?

A11: Yes, poly-8-amino-1-naphthol-3,6-disulfonic acid (poly-8-ANDSA) modified carbon paste electrodes have been developed for the electrochemical detection of atrazine, a herbicide. This sensor platform demonstrated high sensitivity and selectivity for atrazine detection in water samples. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.